![molecular formula C17H16ClNO3 B352987 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-26-4](/img/structure/B352987.png)
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can be achieved through a multi-step approach involving the condensation of appropriate starting materials followed by a series of functional group transformations.
Starting Materials
4-chlorophenol, 3-bromopropylamine, 2-methylbenzoic acid, phosphorus pentoxide, thionyl chloride, sodium hydride, diethyl ether, dimethylformamide, triethylamine, acetic anhydride, sodium acetate, acetic acid
Reaction
4-chlorophenol is reacted with 3-bromopropylamine in the presence of sodium hydride and dimethylformamide to yield 3-(4-chlorophenoxy)propylamine., 2-methylbenzoic acid is converted to the corresponding acid chloride using thionyl chloride and phosphorus pentoxide., The acid chloride is then reacted with 3-(4-chlorophenoxy)propylamine in the presence of triethylamine to yield the corresponding amide., The amide is cyclized using acetic anhydride and sodium acetate to yield the oxazole ring., The final step involves the introduction of a methyl group at the 5-position of the oxazole ring using acetic acid and sodium hydride to yield the desired product, 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one.
作用機序
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor works by inhibiting the activity of glycogen synthase kinase-3 (3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one), an enzyme that plays a key role in various biochemical and physiological processes. 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of effects on various cellular processes, including:
1. Regulation of gene expression: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate the expression of various genes involved in cell growth, differentiation, and survival.
2. Regulation of protein synthesis: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate the synthesis of various proteins involved in cellular processes such as apoptosis and autophagy.
3. Regulation of cellular metabolism: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate cellular metabolism by modulating the activity of various metabolic enzymes.
生化学的および生理学的効果
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of biochemical and physiological effects, including:
1. Neuroprotection: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
2. Anti-cancer properties: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Improved insulin sensitivity: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
実験室実験の利点と制限
The advantages of using 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in lab experiments include:
1. Wide range of effects: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes.
2. Specificity: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor is a highly specific inhibitor of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, making it a useful tool for studying the role of this enzyme in various cellular processes.
The limitations of using 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in lab experiments include:
1. Potency: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor is a potent inhibitor of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, which may make it difficult to study the effects of partial inhibition of this enzyme.
2. Off-target effects: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor may have off-target effects on other enzymes or cellular processes, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor, including:
1. Development of more potent and selective inhibitors: There is a need for the development of more potent and selective inhibitors of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one that can be used to study the role of this enzyme in various cellular processes.
2. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to better understand the role of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one in various cellular processes and the effects of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibition on these processes.
In conclusion, 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor, is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes. Further research is needed to better understand the role of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one in various cellular processes and the potential therapeutic applications of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor.
科学的研究の応用
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research. Some of the potential applications of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor include:
1. Treatment of neurodegenerative diseases: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Treatment of cancer: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Treatment of diabetes: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
特性
IUPAC Name |
3-[3-(4-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-8-16-15(11-12)19(17(20)22-16)9-2-10-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQBJUVLYHCLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

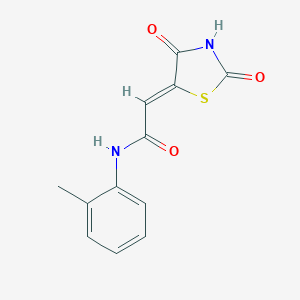
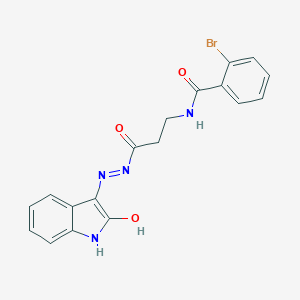
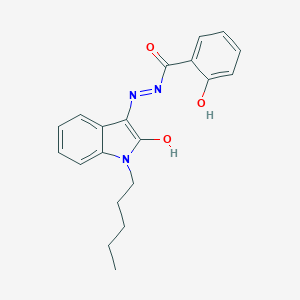
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
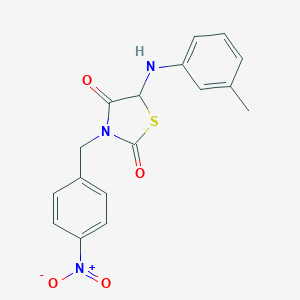
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
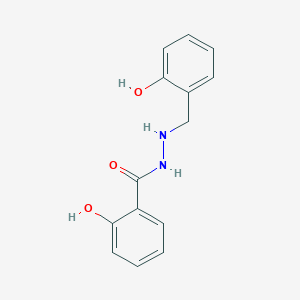
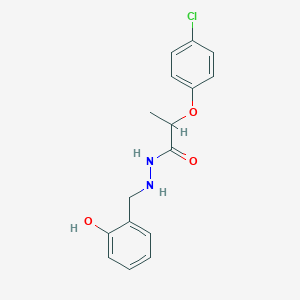
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)